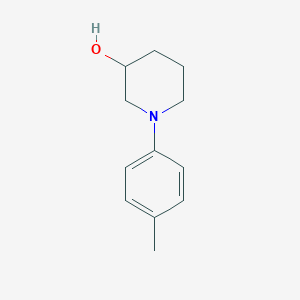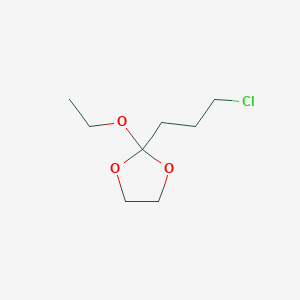
1-(naphthalen-1-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-yl)-1H-imidazole is an organic compound that features a naphthalene ring fused to an imidazole ring
Métodos De Preparación
The synthesis of 1-(naphthalen-1-yl)-1H-imidazole typically involves the reaction of naphthalene derivatives with imidazole under specific conditions. One common method involves the use of naphthylamine and glyoxal in the presence of ammonium acetate, which facilitates the formation of the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to ensure complete conversion.
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to optimize yield and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
1-(Naphthalen-1-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,2-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Substitution: Electrophilic substitution reactions are common, where the naphthalene ring can be functionalized using reagents such as halogens or sulfonyl chlorides. These reactions typically occur under acidic or basic conditions, depending on the desired product.
The major products formed from these reactions include various substituted naphthalene and imidazole derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-(Naphthalen-1-yl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive molecules for pharmaceutical research.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against certain types of cancer cells, making it a candidate for anticancer drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(naphthalen-1-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact mechanism can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
1-(Naphthalen-1-yl)-1H-imidazole can be compared with other similar compounds, such as:
1-(Naphthalen-2-yl)-1H-imidazole: This compound has a similar structure but with the naphthalene ring attached at a different position. It may exhibit different chemical and biological properties due to this structural variation.
1-(Phenyl)-1H-imidazole: This compound features a phenyl ring instead of a naphthalene ring. It is often used in similar applications but may have different reactivity and potency.
1-(Naphthalen-1-yl)-2-methyl-1H-imidazole: The addition of a methyl group can significantly alter the compound’s properties, making it more or less effective in certain applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H10N2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-naphthalen-1-ylimidazole |
InChI |
InChI=1S/C13H10N2/c1-2-6-12-11(4-1)5-3-7-13(12)15-9-8-14-10-15/h1-10H |
Clave InChI |
PSZSCCJAIZGKSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)

![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)


![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)
![Benzyl 2-[(2-nitrophenyl)formamido]acetate](/img/structure/B14128090.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128104.png)



![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)

